4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate
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Overview
Description
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate typically involves multiple steps, starting with the preparation of the core pyrimidine structure. Common synthetic routes include:
N-Alkylation of primary amines: This step involves the reaction of primary amines with alkyl halides in the presence of a base.
Reduction of nitriles and amides: Using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), nitriles and amides are reduced to amines.
Formation of the sulfonate ester: The final step involves the reaction of the phenyl group with 4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate has several applications in scientific research:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: It may be used in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.
Biological Studies: Researchers may use this compound to study its effects on biological systems, including its potential as an inhibitor or activator of specific biochemical pathways.
Mechanism of Action
The mechanism of action of 4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain pathways. For example, it may act as an agonist or antagonist at receptor sites, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: This compound shares the methoxyphenyl group and is used in the synthesis of various organic compounds.
tert-Butylamine: An aliphatic primary amine used in similar synthetic applications.
Uniqueness
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This makes it particularly valuable in medicinal chemistry and materials science, where such properties are often sought after .
Properties
IUPAC Name |
[4-[4-(4-methoxyphenyl)pyrimidin-2-yl]phenyl] 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-17-3-13-22(14-4-17)31(27,28)30-21-11-7-19(8-12-21)24-25-16-15-23(26-24)18-5-9-20(29-2)10-6-18/h3-16H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFOGJVWEPHMGLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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